molecular formula C20H30N2O2 B12755172 cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol CAS No. 120729-82-0

cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol

Cat. No.: B12755172
CAS No.: 120729-82-0
M. Wt: 330.5 g/mol
InChI Key: FUAHXGGQZNPKJP-UFYCRDLUSA-N
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Description

cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1,3-dimethyl-6-phenylpiperidine with diethylamine and propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    cis-4-Hydroxyproline: A structurally related compound with hydroxyl groups instead of diethylamino and propynyl groups.

    cis-4-Propylcyclohexanol: Another similar compound with a cyclohexane ring and propyl substituents.

Uniqueness

cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-phenyl-3,4-piperidinediol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

120729-82-0

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

(3S,4R,6S)-4-[3-(diethylamino)prop-1-ynyl]-1,3-dimethyl-6-phenylpiperidine-3,4-diol

InChI

InChI=1S/C20H30N2O2/c1-5-22(6-2)14-10-13-20(24)15-18(17-11-8-7-9-12-17)21(4)16-19(20,3)23/h7-9,11-12,18,23-24H,5-6,14-16H2,1-4H3/t18-,19-,20-/m0/s1

InChI Key

FUAHXGGQZNPKJP-UFYCRDLUSA-N

Isomeric SMILES

CCN(CC)CC#C[C@@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O

Canonical SMILES

CCN(CC)CC#CC1(CC(N(CC1(C)O)C)C2=CC=CC=C2)O

Origin of Product

United States

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